
Methyl 3-(4-(3-((trifluoromethyl)thio)phenyl)piperazin-1-yl)propanoate hydrochloride
Übersicht
Beschreibung
Methyl 3-(4-(3-((trifluoromethyl)thio)phenyl)piperazin-1-yl)propanoate hydrochloride is a synthetic compound belonging to the class of organic chemicals. It is notable for its complex structure, featuring a trifluoromethylthio group attached to a piperazine ring, which is further connected to a methyl ester. This compound's unique configuration endows it with distinct chemical properties, making it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: Formation of the Piperazine Core
React 1-(4-nitrophenyl)piperazine with sodium hydride in dry dimethylformamide (DMF) at 0°C, followed by the addition of 1-bromo-3-(trifluoromethylthio)benzene. The reaction mixture is stirred for 4 hours.
Step 2: Esterification
The product from Step 1 is subjected to esterification by reacting it with methyl 3-bromopropanoate in the presence of triethylamine in dichloromethane. The reaction is carried out at room temperature for 12 hours.
Step 3: Hydrochloride Salt Formation
The ester product is dissolved in ethanol and treated with hydrochloric acid to form the hydrochloride salt. The product is then crystallized by adding diethyl ether.
Industrial Production Methods
In industrial settings, the production of Methyl 3-(4-(3-((trifluoromethyl)thio)phenyl)piperazin-1-yl)propanoate hydrochloride is typically performed in a multi-step continuous flow process to ensure high yield and purity. This involves automated control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group on the aromatic ring to an amine.
Substitution: Undergoes nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Palladium on carbon (Pd/C) in hydrogen atmosphere, sodium borohydride.
Substitution Reagents: Sodium hydroxide, alkyl halides.
Major Products
Oxidation: Formation of trifluoromethylsulfoxide derivatives.
Reduction: Conversion to amine-substituted piperazine derivatives.
Substitution: Alkylated piperazine compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-(3-((trifluoromethyl)thio)phenyl)piperazin-1-yl)propanoate hydrochloride is utilized in various fields of scientific research:
Chemistry: As a starting material for synthesizing more complex organic molecules.
Biology: In the study of cellular mechanisms due to its potential bioactive properties.
Medicine: Investigated for its role in the development of pharmaceutical agents targeting neurological disorders.
Industry: Used in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
This compound exerts its effects through interactions with specific molecular targets, often involving the modulation of enzymatic activity or receptor binding. The trifluoromethylthio group enhances its lipophilicity, allowing it to efficiently cross cell membranes and interact with intracellular targets, thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other piperazine derivatives, Methyl 3-(4-(3-((trifluoromethyl)thio)phenyl)piperazin-1-yl)propanoate hydrochloride is distinguished by its trifluoromethylthio group, which imparts unique chemical reactivity and biological activity.
Similar Compounds
1-(4-Chlorophenyl)piperazine: Commonly used in the synthesis of psychoactive drugs.
4-(2-Aminoethyl)benzenesulfonamide: Known for its use in antihypertensive drugs.
1-(3-Trifluoromethylphenyl)piperazine: Explored for its potential antidepressant properties.
This article aims to provide a comprehensive understanding of this compound, highlighting its synthesis, reactivity, and applications in various scientific fields.
Eigenschaften
IUPAC Name |
methyl 3-[4-[3-(trifluoromethylsulfanyl)phenyl]piperazin-1-yl]propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2S.ClH/c1-22-14(21)5-6-19-7-9-20(10-8-19)12-3-2-4-13(11-12)23-15(16,17)18;/h2-4,11H,5-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJZSGRWRUHFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCN(CC1)C2=CC(=CC=C2)SC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




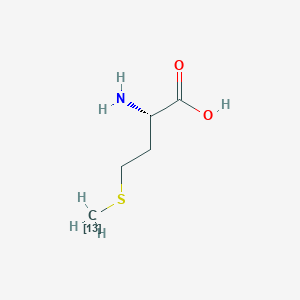
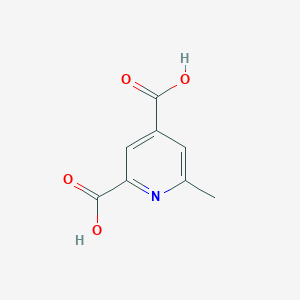
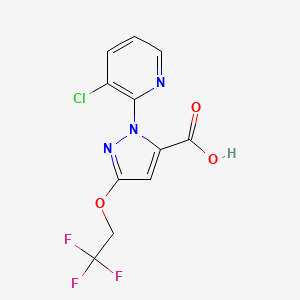

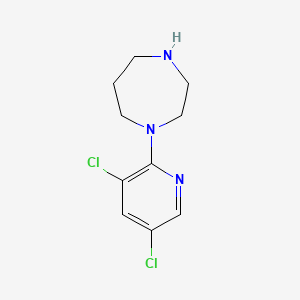

![3-(o-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3328658.png)
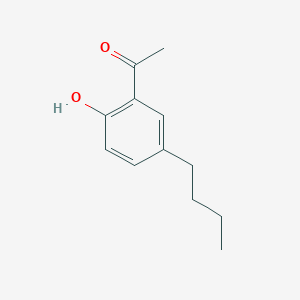

![(7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3328675.png)
